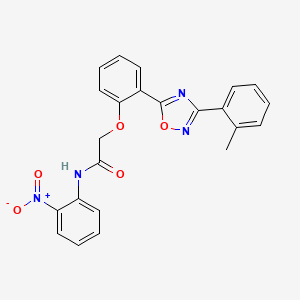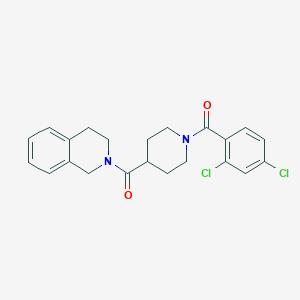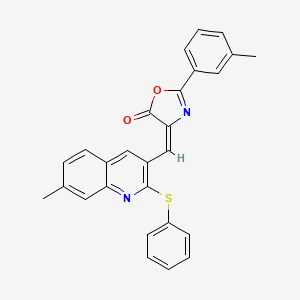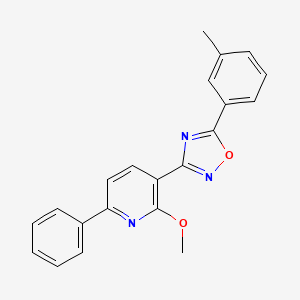
N-((tetrahydrofuran-2-yl)methyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((tetrahydrofuran-2-yl)methyl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as THFA and has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
THFA exerts its therapeutic effects through the inhibition of various enzymes and proteins involved in disease pathogenesis. It has been shown to inhibit the activity of histone deacetylases, which are involved in cancer progression. THFA also inhibits the activity of the HIV integrase enzyme, which is essential for viral replication. Additionally, THFA has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
THFA has been shown to exert its effects through various biochemical and physiological mechanisms. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. THFA also inhibits the production of inflammatory mediators, such as cytokines and prostaglandins. Additionally, THFA has been shown to inhibit viral replication by inhibiting the activity of the HIV integrase enzyme.
Advantages and Limitations for Lab Experiments
THFA has several advantages for use in lab experiments. It is easily synthesized and has good solubility in aqueous solutions. THFA also exhibits good stability under various conditions. However, THFA has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
Future Directions
There are several future directions for research on THFA. One area of research is the optimization of its pharmacokinetic properties to improve its therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanisms of action of THFA in various diseases. THFA may also have potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, the development of THFA analogs with improved efficacy and safety profiles is an area of active research.
Conclusion:
In conclusion, THFA is a chemical compound with significant potential for therapeutic applications in various diseases. It has been studied extensively for its anti-inflammatory, anti-cancer, and anti-viral properties. THFA exerts its effects through the inhibition of various enzymes and proteins involved in disease pathogenesis. While THFA has several advantages for use in lab experiments, it also has some limitations. Future research on THFA should focus on optimizing its pharmacokinetic properties, elucidating its mechanisms of action, and developing analogs with improved efficacy and safety profiles.
Synthesis Methods
THFA can be synthesized through a multistep process involving the reaction of tetrahydrofuran with 4-(N-(o-tolyl)sulfamoyl)phenol. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product. The synthesis method has been optimized to yield high purity THFA with good yields.
Scientific Research Applications
THFA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. THFA has been tested in vitro and in vivo for its efficacy against various diseases, including cancer, HIV, and inflammatory diseases.
properties
IUPAC Name |
2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-5-2-3-7-19(15)22-28(24,25)18-10-8-16(9-11-18)27-14-20(23)21-13-17-6-4-12-26-17/h2-3,5,7-11,17,22H,4,6,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXYEBNEWHBIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]-N-(oxolan-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)

![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)
![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)

